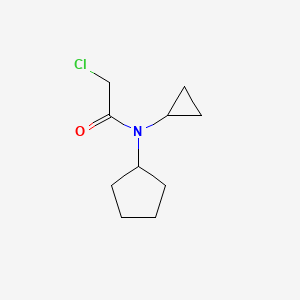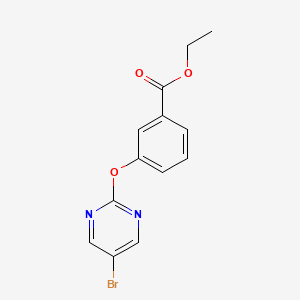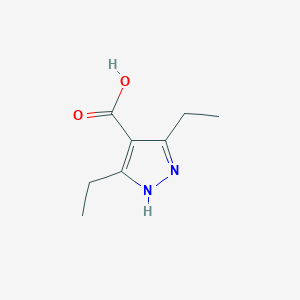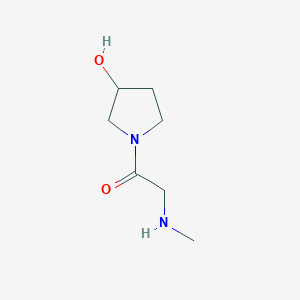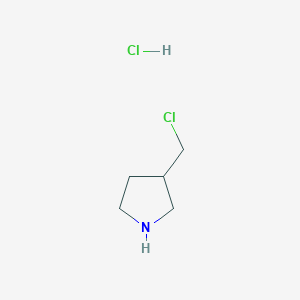![molecular formula C11H12BrF3N2 B1487658 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine CAS No. 1183360-19-1](/img/structure/B1487658.png)
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine (1-BTP) is a novel chemical compound that has recently been studied for its potential applications in scientific research. It is an aromatic heterocyclic compound with a bicyclic structure that consists of two piperazine rings, one of which is substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. 1-BTP has been studied for its ability to interact with a variety of biomolecules, including proteins and enzymes. This compound has been found to have a wide range of potential applications in scientific research, including drug discovery, drug delivery, and biochemistry.
Applications De Recherche Scientifique
- Pharmaceutical Research
- This compound is used as a reactant in the preparation of thienopyridine carboxamides .
- Thienopyridine carboxamides are studied as potential inhibitors of ubiquitin-specific proteases . These proteases play a crucial role in the degradation of proteins in cells, and their inhibition can be useful in the treatment of various diseases, including cancer .
Unfortunately, specific details about the methods of application, experimental procedures, and outcomes are not readily available. This compound is likely used in a variety of synthetic procedures in pharmaceutical research, but without specific studies or data, it’s hard to provide a detailed analysis.
- Silicon nanocrystals (SiNCs) have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
- These SiNCs can be used in the fabrication of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
- The specific methods of application and experimental procedures would involve the dispersion of SiNCs into a silicone resin to create a coating .
- The outcomes of this application include superior transparency in the visible light range, outstanding fluorescence stabilities, and enhancements on mechanical properties and thermal stability .
- α-Trifluoromethylstyrene derivatives, which are similar to “1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- They have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
- The outcomes of these applications include the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Materials Science
Organic Synthesis
Propriétés
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWUXRIQDCPOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



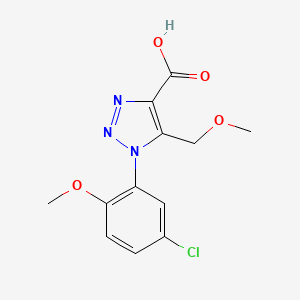
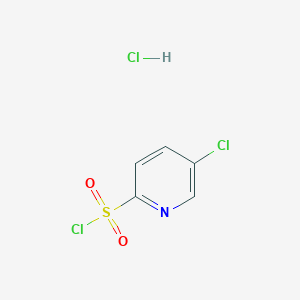
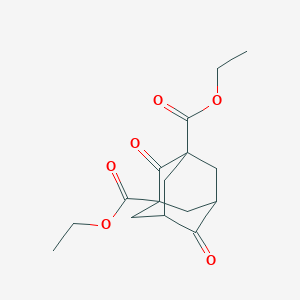
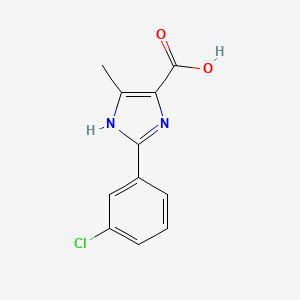
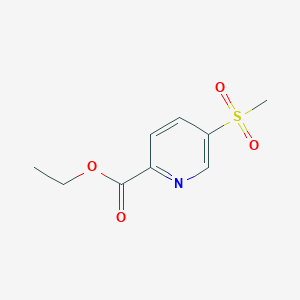
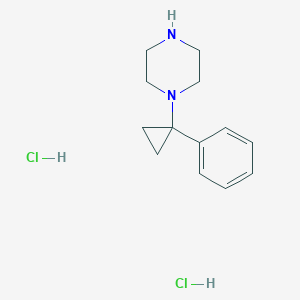
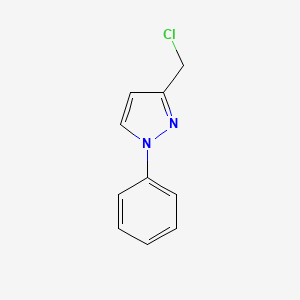
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)
